molecular formula C19H18N4S B4166909 3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole

3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole

Cat. No.: B4166909
M. Wt: 334.4 g/mol
InChI Key: UUVQCMRBTYJWIY-UHFFFAOYSA-N
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Description

3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.

    Triazine Ring Formation: The triazine ring is typically formed by cyclization reactions involving nitrogen-containing reagents.

    Introduction of Ethylthio and Phenylethyl Groups: These groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to modify the triazine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylthio)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole
  • 3-(ethylthio)-5-(2-methylphenyl)-5H-[1,2,4]triazino[5,6-b]indole

Uniqueness

3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c1-2-24-19-20-18-17(21-22-19)15-10-6-7-11-16(15)23(18)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVQCMRBTYJWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N2CCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole
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3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole
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3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole
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3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole
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3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole

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